Cas no 947407-86-5 (4-bromo-1,5-dihydro-2H-Pyrrol-2-one)

4-Bromo-1,5-dihydro-2H-pyrrol-2-one is a brominated heterocyclic compound featuring a pyrrol-2-one scaffold, which serves as a versatile intermediate in organic synthesis. Its reactive bromine substituent enables selective functionalization, making it valuable for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct complex nitrogen-containing frameworks. The compound's rigid structure and electron-deficient nature also facilitate its use in medicinal chemistry for the development of pharmacologically active molecules. Its stability under standard conditions and compatibility with a range of reagents enhance its utility in multistep synthetic routes. This compound is particularly advantageous for researchers seeking to explore novel heterocyclic derivatives with potential applications in drug discovery and materials science.
4-bromo-1,5-dihydro-2H-Pyrrol-2-one structure
947407-86-5 structure
Product Name:4-bromo-1,5-dihydro-2H-Pyrrol-2-one
CAS No:947407-86-5
MF:C4H4BrNO
MW:161.984660148621
MDL:MFCD12924373
CID:1122759
PubChem ID:72233565
Update Time:2025-10-31

4-bromo-1,5-dihydro-2H-Pyrrol-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1,5-dihydro-2H-Pyrrol-2-one
    • 3-bromo-1,2-dihydropyrrol-5-one
    • 4-BROMO-1H-PYRROL-2(5H)-ONE
    • CS-0335953
    • 4-BROMO-2,5-DIHYDRO-1H-PYRROL-2-ONE
    • AT38895
    • AMY36765
    • 4-bromo-3-pyrrolin-2-one
    • A917095
    • 947407-86-5
    • SY043290
    • MFCD12924373
    • DB-253095
    • 4-Bromopyrrol-2(5H)-one
    • MDL: MFCD12924373
    • Inchi: 1S/C4H4BrNO/c5-3-1-4(7)6-2-3/h1H,2H2,(H,6,7)
    • InChI Key: VEEZQOWDCYDLEF-UHFFFAOYSA-N
    • SMILES: BrC1=CC(NC1)=O

Computed Properties

  • Exact Mass: 160.94763g/mol
  • Monoisotopic Mass: 160.94763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 29.1Ų

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4-bromo-1,5-dihydro-2H-Pyrrol-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:947407-86-5)4-bromo-1,5-dihydro-2H-Pyrrol-2-one
Order Number:A917095
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:01
Price ($):241.0/410.0/1106.0
Email:sales@amadischem.com

Additional information on 4-bromo-1,5-dihydro-2H-Pyrrol-2-one

Professional Introduction to 4-bromo-1,5-dihydro-2H-Pyrrol-2-one (CAS No. 947407-86-5)

4-bromo-1,5-dihydro-2H-Pyrrol-2-one (CAS No. 947407-86-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrrole derivative class, which is well-known for its broad spectrum of pharmacological properties. The presence of a bromine substituent at the 4-position and the cyclic structure of 1,5-dihydro-2H-Pyrrol-2-one endows it with unique reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery and synthetic chemistry.

The molecular structure of 4-bromo-1,5-dihydro-2H-Pyrrol-2-one consists of a six-membered aromatic ring containing two nitrogen atoms and a bromine atom at the 4-position. This configuration allows for facile modifications at multiple sites, enabling the synthesis of a diverse array of derivatives with tailored biological properties. The compound’s reactivity is further enhanced by the presence of a ketone group at the 2-position, which can participate in various organic transformations such as condensation reactions, Michael additions, and nucleophilic substitutions.

In recent years, 4-bromo-1,5-dihydro-2H-Pyrrol-2-one has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders and infectious diseases. The bromine atom serves as a handle for further functionalization, allowing chemists to introduce additional substituents that can modulate the pharmacokinetic and pharmacodynamic profiles of derived compounds.

One of the most compelling aspects of 4-bromo-1,5-dihydro-2H-Pyrrol-2-one is its utility in generating novel heterocyclic compounds with therapeutic potential. For instance, studies have demonstrated its use in the preparation of substituted pyrroles that exhibit antimicrobial and antiviral activities. These derivatives have shown promise in preclinical models, highlighting the compound’s significance as a building block in drug development. The ability to fine-tune the electronic and steric properties of these derivatives through strategic functionalization has opened up new avenues for designing next-generation therapeutics.

The synthesis of 4-bromo-1,5-dihydro-2H-Pyrrol-2-one itself is an intriguing challenge that has been addressed by several research groups. Common synthetic routes involve cyclization reactions starting from appropriate precursors such as β-ketoesters or β-ketoamides. The introduction of the bromine atom can be achieved through electrophilic aromatic substitution or halogen exchange reactions, depending on the synthetic strategy employed. These methods highlight the compound’s synthetic versatility and its suitability for large-scale production.

Recent advances in computational chemistry have further enhanced our understanding of 4-bromo-1,5-dihydro-2H-Pyrrol-2-one’s reactivity and interaction with biological targets. Molecular modeling studies have revealed insights into how structural modifications at different positions can influence binding affinity and metabolic stability. These findings are crucial for optimizing lead compounds derived from this scaffold, ensuring that they exhibit both efficacy and safety in clinical settings.

The pharmaceutical industry has taken notice of 4-bromo-1,5-dihydro-2H-Pyrrol-2-one’s potential, leading to several ongoing research projects aimed at developing novel drugs based on this scaffold. Collaborative efforts between academic institutions and pharmaceutical companies are exploring its applications in treating conditions ranging from cancer to neurodegenerative diseases. The compound’s ability to serve as a versatile intermediate has positioned it as a key player in modern drug discovery pipelines.

From a chemical biology perspective, 4-bromo-1,5-dihydro-2H-Pyrrol-2-one offers insights into how small-molecule modulators can interact with biological pathways. By studying its derivatives, researchers can uncover new mechanisms of action and identify potential therapeutic targets. This interdisciplinary approach underscores the importance of heterocyclic compounds like 4-bromo-1,5-dihydro-2H-Pyrrol-2-one in advancing our understanding of disease processes and developing innovative treatments.

The future prospects for 4-bromo-1,5-dihydro-2H-Pyrrol-2-one are bright, with ongoing research poised to unlock new applications in drug development and materials science. As synthetic methodologies continue to evolve, so too will our ability to harness this compound’s potential. By leveraging its unique structural features and reactivity profile, scientists are poised to discover breakthrough therapies that address some of society’s most pressing health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:947407-86-5)4-bromo-1,5-dihydro-2H-Pyrrol-2-one
A917095
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):241.0/410.0/1106.0
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